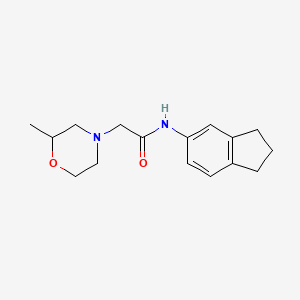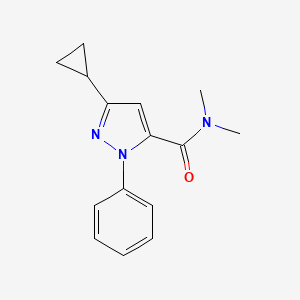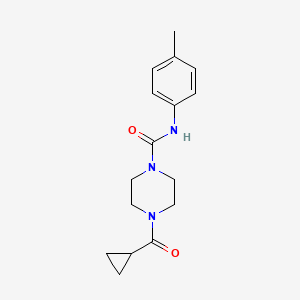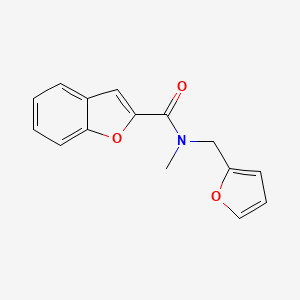
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide, also known as Compound A, is a small molecule that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been found to have potential applications in the field of medicine and drug discovery.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A is not fully understood. However, it has been proposed that N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A exerts its effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has also been found to interact with various proteins, such as HSP90, VEGFR2, and EGFR, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to have various biochemical and physiological effects. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of various genes involved in these processes. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to reduce oxidative stress and inflammation by modulating the expression of various genes involved in these processes. In inflammation, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by modulating the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A also has some limitations, such as its poor solubility in water and its instability in acidic conditions. These limitations can be overcome by using different formulation techniques and storage conditions.
Zukünftige Richtungen
There are several future directions for the use of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A, including the development of new formulations and delivery methods, the identification of new targets and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A also has potential applications in other areas, such as infectious diseases and metabolic disorders, which need to be explored further. Overall, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A can be synthesized using various methods, including the reaction of 2-methylmorpholine-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of coupling agents, such as EDC and HOBt. The reaction mixture is then treated with acetic anhydride and triethylamine to obtain N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A. Other methods include the reaction of 2,3-dihydro-1H-inden-5-amine with 2-(2-methylmorpholin-4-yl)acetyl chloride in the presence of a base, such as triethylamine. The purity and yield of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A can be improved by using different purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to have potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-10-18(7-8-20-12)11-16(19)17-15-6-5-13-3-2-4-14(13)9-15/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNRETQRYXLBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)


![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)

![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
